Methyl ethanesulfonate

Catalog No.
S1535486
CAS No.
1912-28-3
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ethanesulfonate

CAS Number

1912-28-3

Product Name

Methyl ethanesulfonate

IUPAC Name

methyl ethanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3

InChI Key

YLJRCXSSKLWCDE-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC

Canonical SMILES

CCS(=O)(=O)OC

Synthesis and Applications as a Methylating Agent:

Ethanesulfonic acid, methyl ester, also known as methyl ethanesulfonate, is a versatile organic compound used in various scientific research applications. One primary application is its use as a methylating agent. The methyl group (CH₃) can be readily transferred from this molecule to other compounds, introducing a methyl functionality. This process is often employed in organic synthesis to modify the structure and properties of molecules.

Studies have demonstrated the effectiveness of ethanesulfonic acid, methyl ester, in methylating various substrates, including:

  • Nucleic acids: Methylation of specific DNA or RNA bases plays a crucial role in regulating gene expression and other cellular processes. Ethanesulfonic acid, methyl ester, has been used to methylate specific nucleotides in DNA and RNA for research purposes, allowing scientists to study the effects of methylation on gene function [].
  • Proteins: Protein methylation is another essential cellular process involved in regulating protein activity and function. Researchers have utilized ethanesulfonic acid, methyl ester, to methylate specific amino acid residues in proteins to investigate the impact of methylation on protein interactions and signaling pathways [].
  • Small molecules: Methylation of small molecules can alter their biological properties and pharmacological activity. Ethanesulfonic acid, methyl ester, has been employed to methylate various small molecules, enabling researchers to study the effects of methylation on their function and potential therapeutic applications [].

Other Research Applications:

Beyond its role as a methylating agent, ethanesulfonic acid, methyl ester, finds applications in other areas of scientific research:

  • Electrolyte component: This compound exhibits good ionic conductivity and has been investigated as a potential component in electrolytes for various electrochemical applications, including batteries and fuel cells [].
  • Solvent: Ethanesulfonic acid, methyl ester, possesses good solvent properties and has been employed in various research settings to dissolve a range of organic and inorganic compounds [].
  • Building block in organic synthesis: The molecule can serve as a building block in the synthesis of more complex organic molecules, offering researchers a versatile starting material for various synthetic endeavors [].

Methyl ethanesulfonate is an organic compound with the molecular formula C3H8O3S\text{C}_3\text{H}_8\text{O}_3\text{S} and a CAS Registry Number of 1912-28-3. It is classified as a sulfonic acid ester, characterized by the presence of a sulfonic acid group (-SO₃H) linked to an alkyl group through an oxygen atom. This compound appears as a colorless liquid and is known for its high reactivity and stability, making it valuable in various chemical processes and applications in research and industry .

Currently, there is no extensive research available on the specific mechanism of action of methyl ethanesulfonate in biological systems. Its potential genotoxicity (DNA damaging effects) warrants further investigation [].

Due to its electrophilic nature:

  • Substitution Reactions: The sulfonic acid ester group can be substituted by nucleophiles, leading to diverse products.
  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl ethanesulfonate can hydrolyze back into ethanesulfonic acid and methanol.
  • Oxidation and Reduction: Although generally stable, under specific conditions, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles used in substitution reactions.
  • Catalysts: Acid or base catalysts facilitate hydrolysis.
  • Oxidizing/Reducing Agents: Specific agents can modify the ester under controlled conditions.

Methyl ethanesulfonate has been studied for its biological activity, particularly in the context of enzyme inhibition and protein modification. It is utilized in research to explore mechanisms of action involving sulfonic acid esters and their effects on biological systems. The compound's electrophilic nature allows it to interact with various biomolecules, potentially leading to significant biological effects.

The synthesis of methyl ethanesulfonate typically involves the esterification of ethanesulfonic acid with methanol. This reaction is usually catalyzed by sulfuric acid to enhance the reaction rate. The general reaction can be represented as follows:

Ethanesulfonic acid+MethanolMethyl ethanesulfonate+Water\text{Ethanesulfonic acid}+\text{Methanol}\rightarrow \text{Methyl ethanesulfonate}+\text{Water}

In industrial settings, continuous flow reactors may be employed to optimize mixing and reaction conditions, followed by purification steps such as distillation to achieve high purity products .

Methyl ethanesulfonate finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other sulfonic acid esters and related compounds.
  • Biological Research: The compound is used in studies related to enzyme inhibition and protein modifications.
  • Industrial Use: It is applied in the production of polymers, resins, and other industrial chemicals due to its reactivity .

Studies involving methyl ethanesulfonate focus on its interactions with nucleophiles and biomolecules. Its ability to modify proteins and enzymes makes it a useful tool in biochemical research, particularly regarding understanding enzyme mechanisms and protein functionality. The compound's electrophilic properties facilitate these interactions, leading to various biological outcomes that are crucial for research applications.

Several compounds share structural similarities with methyl ethanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Methanesulfonic acid, ethyl esterC₂H₆O₃SUsed as a solvent; less reactive than methyl ethanesulfonate.
Ethanesulfonic acid, ethyl esterC₄H₁₀O₃SSimilar reactivity but different alkyl group; used in similar applications.
Methanesulfonic acid, methyl esterC₂H₆O₃SMore commonly used as an alkylating agent; carcinogenic properties noted.

Uniqueness

Methyl ethanesulfonate is unique due to its specific alkyl group configuration which influences its reactivity profile compared to other sulfonic acid esters. Its versatility in participating in various

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1912-28-3

General Manufacturing Information

Ethanesulfonic acid, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

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